molecular formula C5H11ClN2O B581072 (R)-Pyrrolidine-3-carboxamide Hydrochloride CAS No. 1273577-42-6

(R)-Pyrrolidine-3-carboxamide Hydrochloride

Cat. No.: B581072
CAS No.: 1273577-42-6
M. Wt: 150.606
InChI Key: GCPFRHSIYOIWDY-PGMHMLKASA-N
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Description

®-Pyrrolidine-3-carboxamide Hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its unique structural properties and potential applications in medicinal chemistry. The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

®-Pyrrolidine-3-carboxamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidine-3-carboxamide Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from various starting materials such as amino acids or other nitrogen-containing compounds.

    Formation of the Carboxamide Group: The carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

    Chirality Introduction: The chirality of the compound is achieved through the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-Pyrrolidine-3-carboxamide Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow processes and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidine-3-carboxamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of ®-Pyrrolidine-3-carboxamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-Pyrrolidine-3-carboxamide Hydrochloride: The enantiomer of the compound with different biological activities.

    Pyrrolidine-2-carboxamide Hydrochloride: A structural isomer with variations in chemical reactivity and applications.

    Pyrrolidine-3-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide.

Uniqueness

®-Pyrrolidine-3-carboxamide Hydrochloride is unique due to its specific chirality, which imparts distinct biological activities and chemical reactivity compared to its enantiomers and structural isomers. This uniqueness makes it valuable in research and industrial applications where specific stereochemistry is crucial.

Properties

IUPAC Name

(3R)-pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFRHSIYOIWDY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273577-42-6
Record name (R)-Pyrrolidine-3-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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